4-(Trifluoromethyl)benzo[b]thiophen-3-amine
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Overview
Description
4-(Trifluoromethyl)benzo[b]thiophen-3-amine is an organic compound with the molecular formula C9H6F3NS. It belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzene ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[b]thiophen-3-amine typically involves the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors, such as 2-bromo-3,3,3-trifluoropropene and benzylthiols, under specific reaction conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine source reacts with the benzo[b]thiophene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzo[b]thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzo[b]thiophene derivatives .
Scientific Research Applications
4-(Trifluoromethyl)benzo[b]thiophen-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzo[b]thiophene: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Benzo[b]thiophen-4-amine: Another related compound with different substitution patterns on the thiophene ring.
Uniqueness
4-(Trifluoromethyl)benzo[b]thiophen-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C9H6F3NS |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)5-2-1-3-7-8(5)6(13)4-14-7/h1-4H,13H2 |
InChI Key |
YTADTEAQNCWATK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=C2N)C(F)(F)F |
Origin of Product |
United States |
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